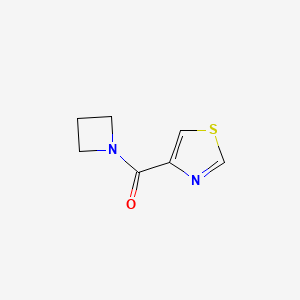
1-(3-Brom-5-methylpyridin-2-yl)ethanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-5-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its bromine and methyl substituents on the pyridine ring, which can significantly influence its chemical reactivity and properties.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-5-methylpyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for therapeutic applications, including anti-inflammatory and antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-methylpyridin-2-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of 3-methylpyridine followed by acylation. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 3-bromo-5-methylpyridine is then subjected to acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-(3-Bromo-5-methylpyridin-2-yl)ethanone .
Industrial Production Methods
Industrial production methods for 1-(3-Bromo-5-methylpyridin-2-yl)ethanone typically involve large-scale bromination and acylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-5-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in ethanol, room temperature.
Major Products Formed
Substitution: 1-(3-Methoxy-5-methylpyridin-2-yl)ethanone.
Oxidation: 1-(3-Bromo-5-methylpyridin-2-yl)ethanoic acid.
Reduction: 1-(3-Bromo-5-methylpyridin-2-yl)ethanol.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence its binding affinity and specificity for molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Bromo-3-methylpyridin-2-yl)ethanone: Similar structure but with different positions of the bromine and methyl groups.
1-(3-Bromo-2-methylpyridin-5-yl)ethanone: Another positional isomer with distinct chemical properties.
1-(3-Chloro-5-methylpyridin-2-yl)ethanone: Chlorine substituent instead of bromine, leading to different reactivity.
Uniqueness
1-(3-Bromo-5-methylpyridin-2-yl)ethanone is unique due to the specific positioning of its bromine and methyl groups, which can significantly influence its chemical behavior and interactions. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
1-(3-bromo-5-methylpyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-7(9)8(6(2)11)10-4-5/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGZEEDVKCFSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyethyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine](/img/structure/B2573897.png)


![4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2573901.png)

![4-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2573906.png)
![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2573907.png)
![N-{2-[3-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2573909.png)
![Ethyl 2-[(3-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2573911.png)



![Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2573918.png)

